methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Description
Methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is a complex organic compound with a molecular formula of C27H24N2O7 and a molecular weight of 488.49 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]isoxazole core, a benzoate ester group, and multiple methoxy and phenyl substituents.
Properties
IUPAC Name |
methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O7/c1-33-19-13-14-20(21(15-19)34-2)23-22-24(36-29(23)18-7-5-4-6-8-18)26(31)28(25(22)30)17-11-9-16(10-12-17)27(32)35-3/h4-15,22-24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFLMIAVBBVGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)ON2C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,4-d]isoxazole core through a cycloaddition reaction. . Industrial production methods may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Antitumor Properties
Research indicates that compounds related to methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate exhibit significant antitumor activity. Studies have shown that derivatives of pyrrolo[3,4-c]pyridine can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antidiabetic Effects
The compound's derivatives have also demonstrated potential in managing diabetes. Certain pyrrolo derivatives have been found to enhance insulin sensitivity and reduce blood glucose levels effectively. In vitro studies indicated that these compounds could stimulate glucose uptake in muscle and fat cells without affecting insulin concentrations .
Antimicrobial Activity
The antimicrobial properties of related compounds have been investigated extensively. Pyrrolo derivatives have shown efficacy against various bacterial strains and fungi. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
Case Study 1: Antitumor Activity
In a study published in Nature, researchers evaluated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis. The study highlighted the compound's potential as a lead for developing new anticancer therapies.
Case Study 2: Antidiabetic Research
Another study focused on the antidiabetic effects of similar compounds derived from pyrrolo structures. The research demonstrated that these compounds could significantly lower blood glucose levels in diabetic mouse models. The findings suggested that the mechanism involved enhanced glucose transport and improved insulin signaling pathways.
Summary of Applications
| Application | Description |
|---|---|
| Antitumor | Inhibits cancer cell growth; induces apoptosis in various cancer cell lines. |
| Antidiabetic | Enhances insulin sensitivity; reduces blood glucose levels through stimulation of glucose uptake. |
| Antimicrobial | Effective against multiple bacterial strains and fungi; disrupts microbial cell membranes. |
Mechanism of Action
The mechanism of action of methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but has a different core structure and biological activity.
N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: This compound has a similar tetrahydroquinoline core and exhibits similar biological activities, including anticancer and anti-inflammatory properties.
(E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-pyrrolidinone): This compound has a similar pyrrolidinone core and is studied for its potential therapeutic applications.
The uniqueness of methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate lies in its specific combination of functional groups and its potential for diverse biological activities.
Biological Activity
Methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article aims to summarize the biological activity of this compound based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound's IUPAC name is methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate, with a molecular formula of C21H24N2O6. Its structure features a complex arrangement that includes multiple functional groups conducive to biological interactions.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties:
- Mechanism of Action : Research suggests that the compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In Vitro Studies : In vitro tests against various bacterial strains revealed that this compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Research Findings : A comparative study showed that the compound effectively inhibited the growth of Gram-positive bacteria more than Gram-negative bacteria, suggesting a targeted mechanism of action.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and potential toxicity is crucial for evaluating the safety and efficacy of any new drug candidate:
- Absorption and Metabolism : Preliminary studies indicate that the compound is well absorbed in vitro and undergoes metabolic transformations that may enhance its bioavailability.
- Toxicological Assessment : Toxicological evaluations are ongoing; however, initial findings suggest a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models.
Data Summary
Q & A
Q. How should researchers address contradictory data in solubility or bioactivity studies?
- Answer :
- Reproducibility checks : Standardize solvent systems (e.g., DMSO stock solutions) and cell culture conditions .
- Multivariate analysis : Apply PCA (Principal Component Analysis) to identify confounding variables (e.g., pH, temperature) .
Methodological Challenges
Q. What challenges arise in crystallizing this compound for X-ray studies?
Q. How to ensure compliance with regulatory guidelines for in vivo studies?
- Answer :
- Acute toxicity : Follow OECD 423 protocols (oral administration in rodents) .
- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) .
Q. What analytical methods validate purity in multi-step syntheses?
- Answer :
- HPLC-DAD : Use C18 columns (5 µm, 250 mm) with gradient elution (ACN/H₂O) .
- TLC-MS : Monitor reaction progress with silica plates and ESI-MS detection .
Q. How to design stability studies for long-term storage?
- Answer :
- ICH guidelines : Test under accelerated conditions (40°C/75% RH for 6 months) .
- Degradation markers : Quantify hydrolysis products (e.g., benzoic acid) via GC-MS .
Q. What strategies improve solubility for in vitro assays?
- Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
- Salt formation : Convert the ester to a sodium carboxylate salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
